Methyl 3-allyl-4-hydroxybenzoate
Overview
Description
Methyl 3-allyl-4-hydroxybenzoate is a synthetic organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is also known as 3-Allyl-4-hydroxy-benzoic acid methyl ester .
Molecular Structure Analysis
This compound contains a total of 26 bonds; 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar compounds like Methyl 4-hydroxybenzoate have shown that they can participate in extensive intermolecular hydrogen bonding .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.21 and is stored at temperatures between 2-8°C . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Methyl 4-hydroxybenzoate as an antimicrobial agent : Methyl 4-hydroxybenzoate, known as methyl paraben, is an anti-microbial agent used in cosmetics, personal-care products, and as a food preservative. Its crystal structure at 120 K involves three molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding. The study also included Hirshfeld surface analysis and computational calculations (Sharfalddin et al., 2020).
Synthesis of derivatives : The synthesis of tribromobenzofuran and tribromobenzopyran derivatives from a related compound, methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate, was demonstrated. The study shows the versatility of the compound in organic synthesis (Khan & Soma, 2007).
Electrophilic substitution reactions : Research on electrophilic substitution reactions of derivatives of 4-hydroxybenzo[b]thiophen, which is structurally related to Methyl 3-allyl-4-hydroxybenzoate, was explored. This study provides insights into the chemical reactivity of similar compounds (Clarke et al., 1973).
Rearrangement reactions : Acid-catalyzed rearrangements of Allyl 4-Hydroxybenzoate, which is similar to this compound, were studied, showing the potential for chemical transformations of this class of compounds (Dey & Dey, 2009).
Use in organic synthesis : The use of a similar compound, methyl 4-hydroxybenzoate, in the synthesis of various derivatives was explored, indicating its role in organic chemistry and synthesis (Barili et al., 1990).
Kinetic studies of hydrolysis and ethanolysis : A study on the kinetics of hydrolysis and ethanolysis of methyl 4-hydroxybenzoate in different solvent systems provides insight into the reactivity and stability of similar compounds (Sunderland & Watts, 1985).
Effects on nervous conduction : Research on the effects of methyl hydroxybenzoate on nervous conduction offers insights into potential biomedical applications or implications of similar compounds (Nathan & Sears, 1961).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-hydroxy-3-prop-2-enylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h3,5-7,12H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBXQLBLMKHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359099 | |
Record name | methyl 3-allyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53596-60-4 | |
Record name | methyl 3-allyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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